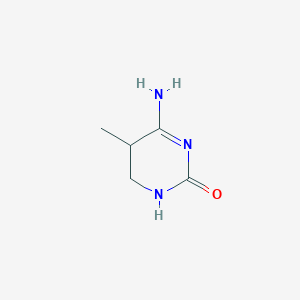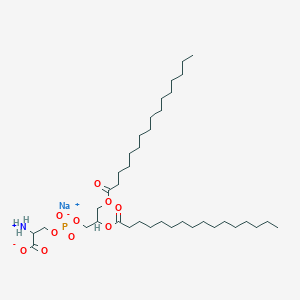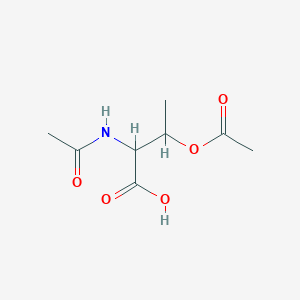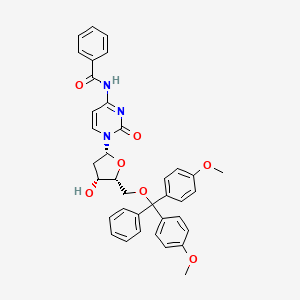
5,6-Dihydro-5-methylcytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-5-methylcytosine is a derivative of cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the saturation of the C5-C6 double bond and the addition of a methyl group at the C5 position. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5-methylcytosine typically involves the hydrogenation of 5-methylcytosine. This process requires specific catalysts and conditions to ensure the selective reduction of the C5-C6 double bond without affecting other functional groups. Commonly used catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO2), with hydrogen gas as the reducing agent .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
5,6-Dihydro-5-methylcytosine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or PtO2.
Substitution: Reagents such as alkyl halides and nucleophiles like ammonia (NH3) or amines.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications .
科学的研究の応用
5,6-Dihydro-5-methylcytosine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation and hydrogenation on nucleobases.
Biology: Investigated for its role in DNA methylation and its potential impact on gene expression and regulation.
Medicine: Explored for its potential use in epigenetic therapies and as a biomarker for certain diseases.
作用機序
The mechanism of action of 5,6-Dihydro-5-methylcytosine involves its interaction with DNA and RNA. The methylation at the C5 position can affect the binding of proteins involved in gene regulation, such as transcription factors and DNA methyltransferases. The saturation of the C5-C6 double bond can also influence the compound’s stability and reactivity, impacting its biological activity .
類似化合物との比較
Similar Compounds
5-Methylcytosine: Another methylated derivative of cytosine, but without the saturation of the C5-C6 double bond.
5-Hydroxymethylcytosine: A hydroxylated derivative of 5-methylcytosine, often referred to as the sixth nucleobase due to its prevalence in certain cell types.
Uniqueness
5,6-Dihydro-5-methylcytosine is unique due to the combination of methylation and hydrogenation. This dual modification can lead to distinct chemical and biological properties, making it a valuable compound for studying the effects of these modifications on nucleobases .
特性
CAS番号 |
14435-54-2 |
|---|---|
分子式 |
C5H9N3O |
分子量 |
127.14 g/mol |
IUPAC名 |
4-amino-5-methyl-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H9N3O/c1-3-2-7-5(9)8-4(3)6/h3H,2H2,1H3,(H3,6,7,8,9) |
InChIキー |
BOYQFUWAOKMHLW-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(=O)N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)
![2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13397601.png)


![1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B13397615.png)

![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B13397633.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid](/img/structure/B13397643.png)



